

# Characterization of m-PEG15-alcohol by NMR and Mass Spectrometry: A Technical Guide

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## Compound of Interest

Compound Name: *m-PEG15-alcohol*

Cat. No.: B3117692

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## Introduction

Methoxypolyethylene glycol (m-PEG) polymers are fundamental components in modern drug development, bioconjugation, and materials science. Their utility stems from their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. The **m-PEG15-alcohol**, a monodisperse methoxy-terminated polyethylene glycol with fifteen ethylene glycol repeating units and a terminal hydroxyl group, serves as a critical building block for further chemical modification.

Accurate structural confirmation and purity assessment of **m-PEG15-alcohol** are paramount to ensure the quality and efficacy of the final product. This technical guide provides an in-depth overview of the characterization of **m-PEG15-alcohol** using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed experimental protocols, expected data, and a logical workflow for comprehensive analysis.

## Molecular Structure and Physicochemical Properties

The structure of **m-PEG15-alcohol** consists of a terminal methoxy group ( $\text{CH}_3\text{O}-$ ), a chain of fifteen repeating ethylene glycol units ( $-\text{CH}_2\text{CH}_2\text{O}-$ ), and a terminal primary alcohol group ( $-$

OH).

Table 1: Physicochemical Properties of **m-PEG15-alcohol**

Property	Value	Reference
Chemical Formula	<chem>C31H64O16</chem>	<a href="#">[1]</a> <a href="#">[2]</a>
Average Molecular Weight	~692.84 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2,5,8,11,14,17,20,23,26,29,32, 35,38,41,44- pentadecaoxahexatetracontan- 46-ol	<a href="#">[1]</a>
CAS Number	2258654-78-1	
Synonyms	MPEG15-OH, m-PEG15-OH	

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of PEG compounds, providing detailed information about the molecular backbone and terminal functional groups.

### <sup>1</sup>H NMR Analysis

The <sup>1</sup>H NMR spectrum of **m-PEG15-alcohol** provides distinct signals corresponding to the methoxy, ethylene glycol backbone, and terminal alcohol protons. A key feature in PEG spectra is the presence of satellite peaks arising from <sup>1</sup>H-<sup>13</sup>C coupling, which can be mistaken for impurities if not correctly identified.

Table 2: Expected <sup>1</sup>H NMR Chemical Shifts for **m-PEG15-alcohol** (in CDCl<sub>3</sub>)

Assignment	Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Methoxy Terminus	CH <sub>3</sub> O-	~3.38	Singlet
PEG Backbone	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	~3.64 - 3.70	Broad Multiplet
Alcohol Terminus	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH	~3.71	Triplet
Alcohol Terminus	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH	~3.59	Triplet
Hydroxyl Proton	-CH <sub>2</sub> -OH	Variable (2.0 - 5.5)	Singlet (Broad)
<sup>13</sup> C Satellites	Backbone <sup>13</sup> C- <sup>1</sup> H	~3.47 and ~3.82	Multiplets

Note: The integration of the large backbone signal relative to the terminal methoxy singlet (3H) can be used to estimate the average number of repeating units.

## <sup>13</sup>C NMR Analysis

A proton-decoupled <sup>13</sup>C NMR spectrum gives a simpler view of the carbon framework, with distinct signals for the terminal groups and the repeating backbone units.

Table 3: Expected <sup>13</sup>C NMR Chemical Shifts for **m-PEG15-alcohol** (in CDCl<sub>3</sub>)

Assignment	Carbon Environment	Expected Chemical Shift ( $\delta$ , ppm)
Methoxy Terminus	CH <sub>3</sub> O-	~59.0
PEG Backbone	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-	~70.5
Alcohol Terminus	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH	~72.5
Alcohol Terminus	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH	~61.7

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **m-PEG15-alcohol** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
  - To confirm the hydroxyl proton, a  $\text{D}_2\text{O}$  exchange experiment can be performed. Add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the spectrum; the -OH peak will disappear.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024 or more scans (due to the low natural abundance of  $^{13}\text{C}$ ), relaxation delay of 2 seconds, spectral width of 200-220 ppm.
  - Optionally, run DEPT-135 and DEPT-90 experiments to differentiate between  $\text{CH}_3/\text{CH}$ ,  $\text{CH}_2$ , and quaternary carbons.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and assess the polydispersity of the PEG sample. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and allows for the observation of intact molecular ions.

## Expected Mass Spectrum

An ESI-MS spectrum of **m-PEG15-alcohol** will not show a single peak but rather a distribution of peaks. This is because PEG materials are inherently polydisperse. The most abundant peak

should correspond to the target oligomer ( $n=15$ ), with adjacent peaks separated by 44.03 Da, the mass of a single ethylene glycol unit ( $C_2H_4O$ ). PEGs readily form adducts with alkali metals, so the most common ions observed are sodium ( $[M+Na]^+$ ) and potassium ( $[M+K]^+$ ).

Table 4: Calculated m/z Values for **m-PEG15-alcohol** ( $n=15$ , MW = 692.84) in ESI-MS

Ion Species	Adduct	Calculated m/z
Protonated Molecule	$[M+H]^+$	693.85
Sodiated Adduct	$[M+Na]^+$	715.83
Potassiated Adduct	$[M+K]^+$	731.80

## Fragmentation Patterns

While ESI is a soft technique, some in-source fragmentation can occur. For PEG oligomers, characteristic fragment ions may be observed at m/z 45, 89, 133, etc., corresponding to the  $[H(OCH_2CH_2)_x]^+$  series. Alcohols can also undergo fragmentation via dehydration (loss of water, M-18) or alpha-cleavage. For a primary alcohol, alpha-cleavage can result in a characteristic peak at m/z 31 ( $[CH_2OH]^+$ ).

## Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **m-PEG15-alcohol** (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.
- Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Ion Trap, or Orbitrap). Calibrate the instrument using a known standard.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
  - Acquire data in positive ion mode.
  - Set the mass range to scan from m/z 100 to 2000 to cover the expected oligomer distribution and potential adducts.

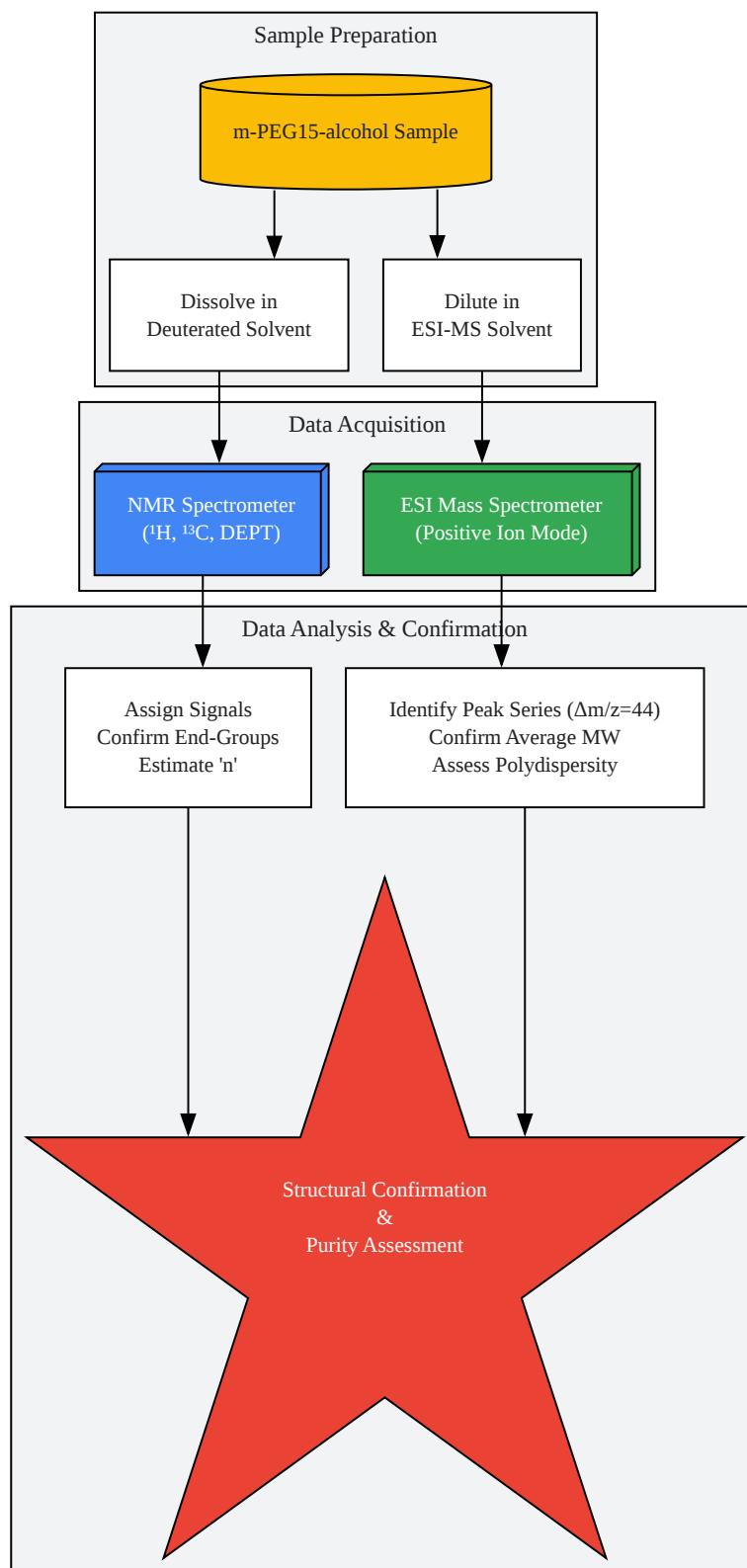
- Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize signal intensity and minimize fragmentation.
- Data Processing: Analyze the resulting spectrum to identify the distribution of PEG oligomers. Calculate the mass difference between adjacent peaks to confirm the presence of the ethylene glycol repeat unit. Identify the primary adducts and confirm that the average molecular weight is consistent with the target structure.

## Integrated Analysis and Workflow

The most robust characterization of **m-PEG15-alcohol** is achieved by integrating data from both NMR and MS. NMR confirms the specific chemical structure and functional end-groups, while MS provides the molecular weight distribution and confirms the average molecular weight.

## General Characterization Workflow

The following diagram illustrates the typical experimental workflow for the complete characterization of **m-PEG15-alcohol**.

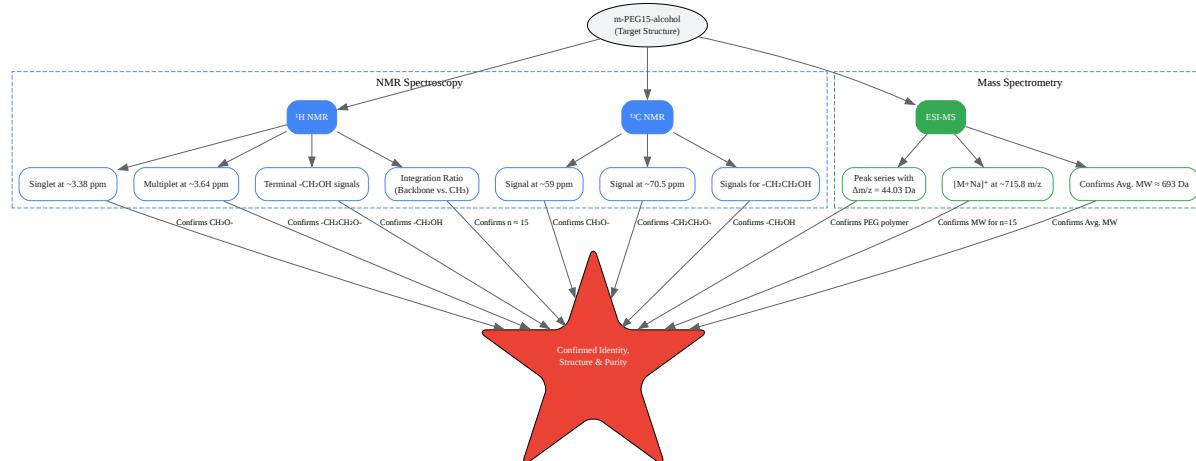


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Caption: Experimental workflow for **m-PEG15-alcohol** characterization.

## Logical Relationship of Spectral Data

This diagram shows how specific pieces of information from each analytical technique contribute to the final structural verification.



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Caption: Data integration for structural confirmation of **m-PEG15-alcohol**.

## Conclusion

The comprehensive characterization of **m-PEG15-alcohol** requires a multi-faceted analytical approach. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy serve to unequivocally confirm the chemical structure, including the integrity of the terminal methoxy and hydroxyl functional groups. Concurrently, ESI Mass Spectrometry validates the average molecular weight and provides a clear picture of the oligomer distribution. By following the detailed protocols and data interpretation logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and quality of **m-PEG15-alcohol**, ensuring the reliability of their subsequent research and development efforts.

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